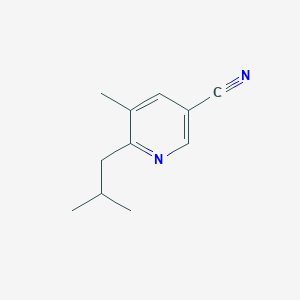
6-Isobutyl-5-methylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-Isobutyl-5-methylnicotinonitrile is a chemical compound belonging to the class of nicotinonitriles. These compounds are characterized by the presence of a nitrile group attached to a pyridine ring. The structure of this compound includes an isobutyl group and a methyl group attached to the pyridine ring, making it a unique derivative of nicotinonitrile.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isobutyl-5-methylnicotinonitrile can be achieved through various synthetic routes. One common method involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . Another approach is the multicomponent reaction involving arylaldehydes, methylketones, malononitrile, and ammonium acetate using tetrabutyl ammonium bromide as a catalyst in an aqueous medium .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 6-Isobutyl-5-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include oxides, primary amines, and substituted derivatives of this compound.
科学的研究の応用
6-Isobutyl-5-methylnicotinonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 6-Isobutyl-5-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can enhance binding affinity to target proteins, leading to improved pharmacokinetic profiles and reduced drug resistance . The compound may inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways, contributing to its biological effects.
類似化合物との比較
6-Alkoxy-2-alkylsulfanyl-4-methyl-nicotinonitriles: These compounds share a similar pyridine ring structure with different substituents.
2-Oxo (thio)nicotinonitriles: These derivatives have a similar nitrile group attached to the pyridine ring but differ in their functional groups.
Uniqueness: 6-Isobutyl-5-methylnicotinonitrile is unique due to its specific isobutyl and methyl substituents, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C11H14N2 |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
5-methyl-6-(2-methylpropyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H14N2/c1-8(2)4-11-9(3)5-10(6-12)7-13-11/h5,7-8H,4H2,1-3H3 |
InChIキー |
SBEWLWAOJOEILX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1CC(C)C)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














